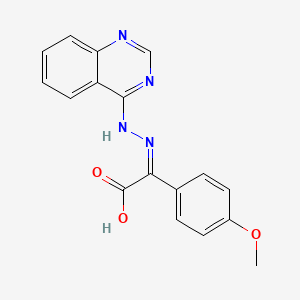
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-2-(4-quinazolinylhydrazinylidene)acetic acid is a member of quinazolines.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds derived from (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have been investigated for their analgesic properties. In particular, studies have shown that certain derivatives demonstrate notable analgesic activity, which could be beneficial in pain management (Alagarsamy et al., 2011); (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Properties: These compounds also exhibit anti-inflammatory activities, making them potential candidates for treating inflammation-related conditions (V. Alagarsamy et al., 2007).
Antimicrobial and Antifungal Potential
- Antibacterial and Antifungal Activities: Certain metal complexes of (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have shown effectiveness against various microbial strains, indicating their potential as antimicrobial and antifungal agents (M. Hussien et al., 2017).
Antihistaminic and Sedative Effects
- H1-antihistaminic Activity: Derivatives of this compound have demonstrated significant H1-antihistaminic activity, suggesting their usefulness in allergy treatment. One such compound was found to be more potent than the reference standard chlorpheniramine maleate (V. Alagarsamy et al., 2009).
Anticancer Research
- Anticancer Properties: There is growing evidence of the anticancer activities of these compounds. Certain derivatives have displayed excellent to moderate anti-proliferative activity against various cancer cell lines (M. Awad et al., 2018); (Yumiko Suzuki et al., 2020).
Anxiolytic and Antidepressant Effects
- Psychotropic Properties: Research indicates that some derivatives have anxiolytic and antidepressant properties, which could make them viable options for treating certain psychological disorders (Иван Николаевич Тюренков et al., 2013); (I. N. Tyurenkov et al., 2013).
Propiedades
Nombre del producto |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
|---|---|
Fórmula molecular |
C17H14N4O3 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)15(17(22)23)20-21-16-13-4-2-3-5-14(13)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-15- |
Clave InChI |
KZEPPMVJOZODEK-HKWRFOASSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=N/NC2=NC=NC3=CC=CC=C32)/C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=NNC2=NC=NC3=CC=CC=C32)C(=O)O |
Solubilidad |
48.3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
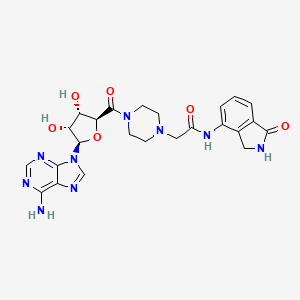
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
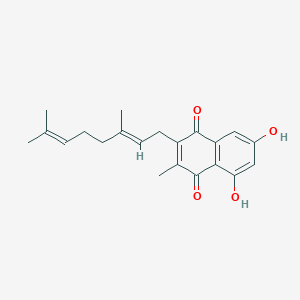
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)
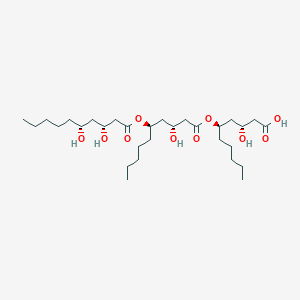
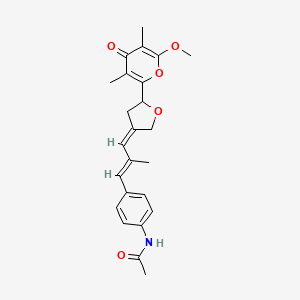
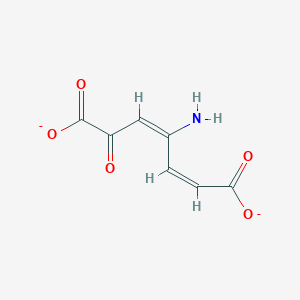
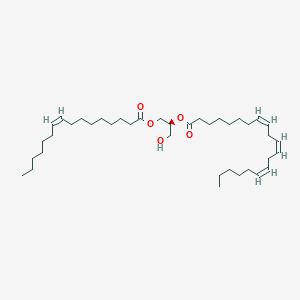
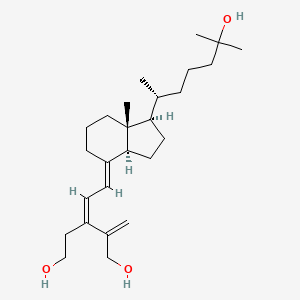
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)